molecular formula C10H16N2 B1373342 (2-Amino-2-phenylethyl)(ethyl)amine CAS No. 119534-33-7

(2-Amino-2-phenylethyl)(ethyl)amine

Cat. No.: B1373342
CAS No.: 119534-33-7
M. Wt: 164.25 g/mol
InChI Key: BXEFXICITKYXKB-UHFFFAOYSA-N
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Description

(2-Amino-2-phenylethyl)(ethyl)amine is an organic compound that belongs to the class of amines It features a phenylethyl group attached to an amino group, with an additional ethyl group bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-phenylethyl)(ethyl)amine can be achieved through several methods. One common approach involves the reductive amination of phenylacetaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, with the aldehyde and amine reacting to form an imine intermediate, which is subsequently reduced to the desired amine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or nitro compound. This method is advantageous due to its scalability and efficiency. The reaction is usually carried out in the presence of a metal catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-2-phenylethyl)(ethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various alkyl or aryl groups.

Scientific Research Applications

(2-Amino-2-phenylethyl)(ethyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in neurotransmission and as a precursor to biologically active amines.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2-Amino-2-phenylethyl)(ethyl)amine exerts its effects involves its interaction with various molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, influencing neurotransmitter release and uptake. The compound’s structure allows it to mimic or interfere with the action of endogenous amines, thereby modulating physiological processes.

Comparison with Similar Compounds

    Phenethylamine: A primary amine with a similar structure but lacking the ethyl group on the nitrogen atom.

    Amphetamine: A well-known stimulant with a similar backbone but with a methyl group instead of an ethyl group.

    Methamphetamine: Similar to amphetamine but with an additional methyl group, making it more potent.

Uniqueness: (2-Amino-2-phenylethyl)(ethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group on the nitrogen atom differentiates it from other phenylethylamines, potentially altering its pharmacokinetics and receptor binding profiles.

Properties

IUPAC Name

N'-ethyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7,10,12H,2,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFXICITKYXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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